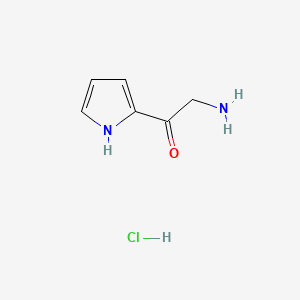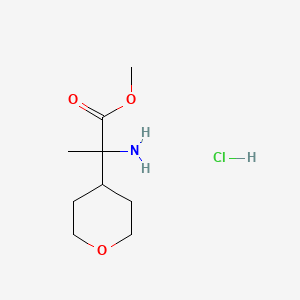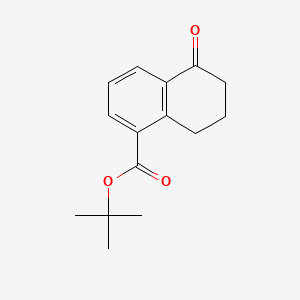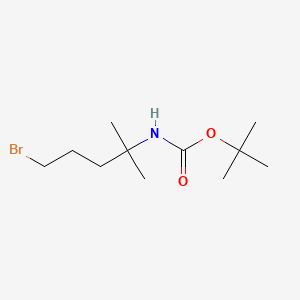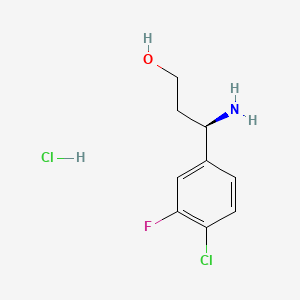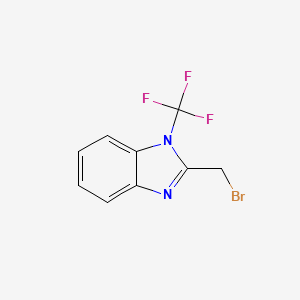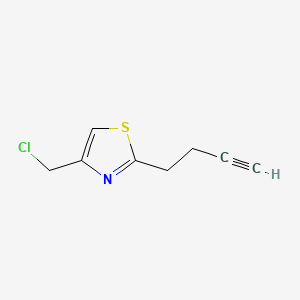
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a but-3-yn-1-yl group at the 2-position and a chloromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the but-3-yn-1-yl and chloromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a thioamide can be reacted with an α-haloketone to form the thiazole ring, followed by alkylation with but-3-yn-1-yl bromide and chloromethylation using chloromethyl methyl ether in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The but-3-yn-1-yl group can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution at the chloromethyl position.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize the alkyne group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the alkyne group.
Major Products Formed
Substitution Products: Azides, thiols, or other nucleophiles can replace the chlorine atom in the chloromethyl group.
Oxidation Products: Carboxylic acids or ketones can be formed from the oxidation of the alkyne group.
Reduction Products: Alkanes or alkenes can be formed from the reduction of the alkyne group.
Aplicaciones Científicas De Investigación
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
2-(but-3-yn-1-yl)-4-(methyl)-1,3-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.
2-(prop-2-yn-1-yl)-4-(chloromethyl)-1,3-thiazole: Similar structure but with a prop-2-yn-1-yl group instead of a but-3-yn-1-yl group.
2-(but-3-yn-1-yl)-4-(bromomethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group
Uniqueness
The unique combination of the but-3-yn-1-yl and chloromethyl substituents in 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole imparts distinct chemical reactivity and potential for diverse applications. The presence of both an alkyne and a chloromethyl group allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in synthetic chemistry and research.
Propiedades
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
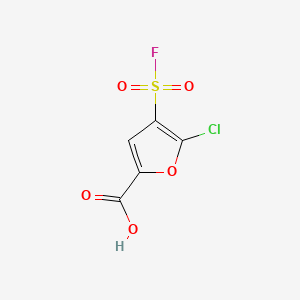
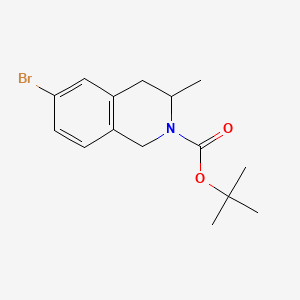
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
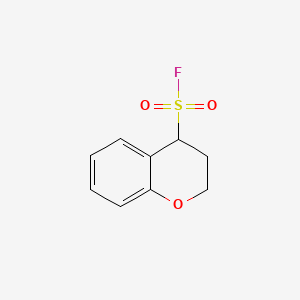
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
